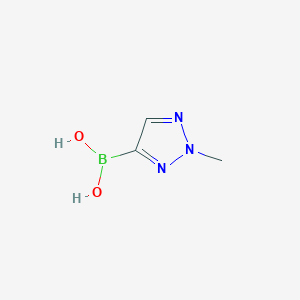

(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid

Description

Properties

Molecular Formula |

C3H6BN3O2 |

|---|---|

Molecular Weight |

126.91 g/mol |

IUPAC Name |

(2-methyltriazol-4-yl)boronic acid |

InChI |

InChI=1S/C3H6BN3O2/c1-7-5-2-3(6-7)4(8)9/h2,8-9H,1H3 |

InChI Key |

NKPPGMSJFBPQAK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NN(N=C1)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Electronic Architecture and Synthetic Utility of 2-Substituted 1,2,3-Triazole Boronic Acids

This guide details the electronic architecture, synthetic pathways, and application logic of 2-substituted 1,2,3-triazole boronic acids . It focuses on the unique electronic anomaly of the N2-isomer (low dipole, high aromaticity) and its synergistic coupling with boronic acid "warheads" for bio-sensing and bioisosteric applications.

The N2-Isomer Anomaly: Electronic Landscape

The 1,2,3-triazole system exists as two distinct isomers depending on the substitution pattern: 1H-1,2,3-triazole (N1) and 2H-1,2,3-triazole (N2) . While the N1-isomer is the "Click Chemistry" standard, the N2-substituted isomer possesses a radically different electronic profile that makes it superior for optoelectronics and specific medicinal applications.

Dipole Moment and Pseudo-Symmetry

The most critical electronic differentiator is the dipole moment.

-

N1-Isomers: Exhibit a strong dipole moment (

D) due to the asymmetrical distribution of electron density. -

N2-Isomers: Possess a pseudo-symmetric

structure (if symmetrically substituted at C4/C5) or a highly delocalized structure that results in a vanishingly small dipole moment (

Implication: The N2-triazole ring acts as a "silent" electronic linker that does not introduce strong polarity, allowing for better membrane permeability in drug design and reduced non-specific binding in protein contexts.

Aromaticity and Fluorescence

The N2-substitution pattern allows for a continuous conjugated

-

Fluorescence: 2-Aryl-1,2,3-triazoles are privileged fluorophores (often emitting in the blue/violet region,

nm) with high quantum yields ( -

Mechanism: The N2-linkage facilitates Internal Charge Transfer (ICT) between the triazole (acting as a weak acceptor) and electron-rich aryl substituents.

The Boronic Acid Interface: "The Switch"

When a boronic acid group (

Lewis Acidity and Hybridization Switching

The boronic acid center acts as a Lewis acid.[1] Its electronic state dictates the fluorescence of the attached triazole system.

-

State A (Neutral): Boron is

hybridized (trigonal planar) and electron-deficient (empty p-orbital). It acts as an electron-withdrawing group (EWG) via resonance, quenching or shifting the fluorescence of the triazole. -

State B (Anionic/Complexed): Upon binding a diol (e.g., glucose, ribose) or hydroxide, the boron converts to an

hybridized anion (tetrahedral). This shuts down the empty p-orbital, converting the boron group into an electron-donating group (EDG) or simply removing the EWG effect.

Sensing Mechanism (PET vs. ICT)

This

-

Photoinduced Electron Transfer (PET): In the "off" state, the electron-deficient boron may quench fluorescence. Upon sugar binding (

), the energy levels shift, blocking PET and restoring fluorescence ("Turn-On"). -

ICT Modulation: The change in Hammett substituent constant (

) of the boron group from positive (EWG) to negative (EDG) shifts the emission wavelength (solvatochromism).

Data Summary: Electronic Parameters

| Parameter | 1-Substituted Triazole (Reference) | 2-Substituted Triazole | 2-(4-Boronophenyl)-Triazole |

| Dipole Moment ( | Variable (pH dependent) | ||

| Symmetry Point Group | |||

| Fluorescence ( | Typically Non-emissive | High ( | Modulated by Boron State |

| Boron Hybridization | N/A | N/A | |

| Electronic Nature | Strong Dipole / H-bond Acceptor | Weak Dipole / | Lewis Acid / Stimuli-Responsive |

Synthetic Protocols

Accessing 2-substituted triazoles is synthetically challenging because the "Click" reaction (CuAAC) exclusively yields the 1-substituted isomer. Two primary strategies are used.

Strategy A: Chan-Lam Coupling (Recommended)

This method uses copper catalysis to couple a pre-formed triazole (NH-triazole) with an aryl boronic acid. Note: To make a triazole-boronic acid, one would use a diboronic acid or a protected halo-aryl boronic acid.

Step-by-Step Protocol:

-

Reagents: 4,5-Disubstituted-1,2,3-triazole (1.0 equiv), Arylboronic acid (2.0 equiv),

(0.1 equiv), Pyridine (2.0 equiv). -

Solvent: Dichloromethane (DCM) or DMF.

-

Conditions: Stir at room temperature under open air (oxidative coupling) for 12–24 hours.

-

Purification: The N2-isomer is less polar. Purify via silica gel chromatography (Hexane/EtOAc).

Strategy B: Oxidative Cyclization of Bis-Hydrazones

Used for building the ring from scratch with the N2-substituent already in place.

Step-by-Step Protocol:

-

Precursor: Condense

-diketone with arylhydrazine to form the bis-hydrazone. -

Cyclization: Treat with an oxidative agent (e.g.,

salts, -

Result: Exclusive formation of the 2-aryl-1,2,3-triazole.

Visualizing the Mechanism

The following diagram illustrates the electronic switching mechanism of a 2-substituted triazole boronic acid sensor upon binding a saccharide.

Caption: Electronic switching mechanism. Binding of a diol converts the boron center from an electron-withdrawing

References

-

Electronic Properties of N2-Isomers

-

Synthesis via Chan-Lam Coupling

-

Boronic Acid Sensing Mechanisms

- Title: "Molecular Boronic Acid-Based Saccharide Sensors"

- Source: Chemical Reviews (2021)

-

URL:[Link]

-

Dipole Moments of Azoles

- Title: "Induced dipole moments of diazoles and triazoles"

- Source: Journal of Chemical Physics

-

URL:[Link]

Sources

- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

Technical Guide: Solubility & Handling of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid

[1]

Part 1: Executive Summary

(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS 1372713-72-8) is a high-value heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 2-methyl-1,2,3-triazole moiety—a bioisostere for amides and carboxylates in medicinal chemistry.[1]

However, this compound presents a critical paradox for researchers: while it requires polar solvents for dissolution, it is inherently unstable in many standard cross-coupling conditions due to rapid protodeboronation . Successful utilization requires a precise balance between solubility enhancement and degradation mitigation. This guide provides the solubility data, mechanistic insights, and handling protocols necessary to navigate this instability.

Part 2: Physicochemical Profile[2][3][4]

Understanding the solubility of this compound requires analyzing its equilibrium states. Boronic acids are not static species; they exist in a dynamic equilibrium between the free acid, the trimeric boroxine (anhydride), and solvent-coordinated species.[1]

| Property | Data | Context |

| CAS Number | 1372713-72-8 | Specific to the 2-methyl isomer.[1][2][3][4][5][6][7][8] |

| Molecular Weight | 126.91 g/mol | Low MW facilitates high molarity loading. |

| Appearance | White to off-white solid | Hygroscopic; often aggregates due to H-bonding.[1] |

| pKa (Boronic Acid) | ~8.0–9.0 (Estimated) | Lewis acidity of the Boron center. |

| pKa (Triazole) | ~1.2 (Conjugate acid) | The 2-methyl substitution removes the acidic N-H, making the ring a weak H-bond acceptor. |

| LogP | ~0.5–1.0 (Estimated) | Amphiphilic; soluble in both aqueous-organic mixtures and polar organics. |

The Boroxine Equilibrium

In solid state and non-polar solvents, the compound dehydrates to form a cyclic trimeric boroxine.[1] This boroxine is less polar than the free acid but hydrolyzes back to the monomeric acid in the presence of water or protic solvents.

Figure 1: The dynamic equilibrium affecting apparent solubility. In dry organic solvents, the equilibrium shifts right (Boroxine); in aqueous/protic media, it shifts left (Monomer).[1]

Part 3: Solubility Landscape

The following data categorizes solvent compatibility based on the compound's polarity and stability profile.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Strategic Notes |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>50 mg/mL) | Low | Preferred for Stock Solutions. High solubility due to dipole interactions.[1] Minimal protodeboronation in absence of base. |

| Polar Protic | Methanol, Ethanol | Good (>20 mg/mL) | High | Use with Caution. Rapidly forms boronate esters (solvolysis).[1] Only use if immediate reaction follows. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate (5–20 mg/mL) | Low | Ideal Reaction Media. Good balance of solubility and inertness.[1] Often used as co-solvents with water. |

| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Low | Poor solubility for the free acid; slightly better for the boroxine form.[1] |

| Hydrocarbons | Hexanes, Toluene | Insoluble | N/A | Useful only as antisolvents for precipitation/purification.[1] |

Critical Warning: Protodeboronation

The 2-methyl-1,2,3-triazole ring is electron-rich. Under basic conditions (standard Suzuki coupling pH > 10), the C-B bond becomes highly labile, leading to protodeboronation (loss of the boron group and replacement with hydrogen).

-

Mechanism: Base attacks the boron to form a boronate "ate" complex. The electron-rich heterocycle then facilitates C-B bond cleavage.

-

Mitigation: Avoid heating stock solutions. Use weak bases (e.g., K3PO4 instead of Na2CO3) or anhydrous conditions if possible.

Part 4: Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Measurement

Use this protocol to determine exact solubility for your specific batch, as boroxine content varies.[1]

-

Preparation: Weigh 10 mg of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid into three separate 2 mL HPLC vials.

-

Solvent Addition: Add 100 µL of the target solvent (DMSO, THF, or Dioxane) to the first vial.[1]

-

Equilibration: Vortex for 1 minute. If fully dissolved, add another 10 mg. Repeat until undissolved solid remains.

-

Incubation: Shake vials at 25°C for 2 hours (short time prevents degradation).

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a calibration curve prepared in DMSO.

Protocol B: Quality Control & Stability Check (NMR)

Always validate the integrity of the boronic acid before critical reactions.[1]

-

Solvent: Dissolve 5 mg in DMSO-d6 (avoid CDCl3 due to poor solubility; avoid MeOD due to esterification).

-

Acquisition: Run 1H NMR and 11B NMR.

-

Analysis:

-

1H NMR: Look for the triazole ring proton singlet ~8.0–8.5 ppm.

-

Impurity Check: A singlet shifted upfield (~7.5–7.8 ppm) often indicates the protodeboronated product (1-methyl-1,2,3-triazole).[1]

-

11B NMR: Boronic acid appears ~28–30 ppm (broad). Boroxine appears slightly shifted. Sharp peak at ~20 ppm indicates boric acid (decomposition).

-

Part 5: Strategic Application in Suzuki Coupling

To maximize yield and minimize protodeboronation, the solubility strategy must be coupled with reaction engineering.

Recommended Solvent System: Dioxane/Water (4:1)

This system offers the best compromise:[1]

-

Dioxane: Solubilizes the organic halide and the boroxine form of the reagent.

-

Water: Hydrolyzes the boroxine to the reactive boronic acid monomer in situ.

-

Base: Use K3PO4 (mild) or KF rather than strong carbonate bases to reduce deboronation rates.

Figure 2: Reaction pathway competition. Success depends on the rate of transmetallation exceeding the rate of protodeboronation.[1]

References

-

Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link

-

Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.[1] Link

-

Billingsley, K. L., & Buchwald, S. L. (2008).[1] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(32), 10484–10485.[1] Link

-

CymitQuimica. Product Data Sheet: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS 1372713-72-8).[1][2][3][4][7][8] Link

Sources

- 1. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative - Google Patents [patents.google.com]

- 2. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1372713-72-8|(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 6. achmem.com [achmem.com]

- 7. achmem.com [achmem.com]

- 8. (2-METHYL-2H-1,2,3-TRIAZOL-4-YL)BORONIC ACID - CAS:1372713-72-8 - Sunway Pharm Ltd [3wpharm.com]

Technical Monograph: 2-Methyl-2H-1,2,3-Triazole-4-Boronic Acid in Medicinal Chemistry

Topic: 2-Methyl-2H-1,2,3-Triazole-4-Boronic Acid: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Chemical Identity

2-Methyl-2H-1,2,3-triazole-4-boronic acid is a critical heteroaryl building block in modern drug discovery. Unlike its 1-methyl isomer, the 2-methyl congener offers unique electronic properties and lipophilicity profiles (LogP) that are highly valued in fragment-based drug design (FBDD) and scaffold hopping. It serves as a bioisostere for carboxylic acids and phenyl rings, often improving metabolic stability and solubility.

This guide provides a definitive technical reference for the identification, synthesis, and application of this compound, specifically addressing the challenges associated with its instability (protodeboronation) and transmetallation kinetics in Suzuki-Miyaura cross-couplings.

Chemical Identification Data

| Property | Specification |

| IUPAC Name | (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid |

| Common Name | 2-Methyltriazole-4-boronic acid |

| CAS Registry Number | 1372713-72-8 |

| Molecular Formula | C₃H₆BN₃O₂ |

| Molecular Weight | 126.91 g/mol |

| SMILES | Cn1ncc(n1)B(O)O (Canonical representation of 2-substituted ring) |

| InChIKey | NKPPGMSJFBPQAK-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |

Critical Note on Isomerism: Do not confuse this compound with 1-methyl-1H-1,2,3-triazole-4-boronic acid (CAS 1564271-42-6). The position of the methyl group significantly alters the electron density of the triazole ring, affecting both the pKa of the boronic acid and the rate of oxidative addition/transmetallation.

Synthesis & Manufacturing Logic

The synthesis of 2-methyl-2H-1,2,3-triazole-4-boronic acid is non-trivial due to the regioselectivity required during the methylation of the triazole core and the sensitivity of the C-B bond.

Retrosynthetic Analysis

The most robust route involves a Halogen-Lithium Exchange followed by electrophilic trapping with a borate ester. Direct C-H activation is possible but often yields mixtures or suffers from poor conversion.

Pathway:

-

Methylation: 1,2,3-Triazole + MeI → Mixture of 1-Me and 2-Me isomers (Separation required).

-

Bromination: 2-Methyl-2H-1,2,3-triazole + NBS → 4-Bromo-2-methyl-2H-1,2,3-triazole.

-

Borylation: 4-Bromo intermediate + n-BuLi + B(OiPr)₃ → Target Boronic Acid.

Validated Synthetic Protocol (Step-by-Step)

Prerequisite: All glassware must be oven-dried. Reactions involving n-BuLi must be performed under Argon.

Step 1: Preparation of 4-Bromo-2-methyl-2H-1,2,3-triazole

-

Dissolve 2-methyl-2H-1,2,3-triazole (1.0 eq) in Acetonitrile (MeCN).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

-

Warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with saturated Na₂S₂O₃. Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) is essential to remove any trace succinimide.

Step 2: Lithium-Halogen Exchange & Borylation

-

Setup: Charge a flame-dried 3-neck flask with 4-bromo-2-methyl-2H-1,2,3-triazole (1.0 eq) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Mechanistic Insight: The lithium-halogen exchange is faster than deprotonation at this temperature. The resulting lithiated species is unstable above -50°C.

-

-

Trapping: After stirring for 30 mins at -78°C, add Triisopropyl borate (B(OiPr)₃) (1.2 eq) dropwise.

-

Warming: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C.

-

Hydrolysis: Quench with 1M HCl (aqueous) until pH ~5-6. Do not acidify below pH 4 to avoid protodeboronation.

-

Isolation: Extract with 2-MeTHF or EtOAc. Dry over Na₂SO₄ and concentrate. Recrystallize from Et₂O/Hexanes.

Synthesis Pathway Visualization

Figure 1: Synthetic route from 1,2,3-triazole precursor to the target boronic acid.[1][2][3]

Application: Suzuki-Miyaura Cross-Coupling

Heteroaryl boronic acids, particularly electron-deficient triazoles, are notoriously difficult coupling partners. They suffer from slow transmetallation rates and competitive protodeboronation .[4]

Mechanistic Challenges

-

Protodeboronation: The C-B bond is labile under basic, aqueous conditions, especially at high temperatures. The triazole ring acts as a leaving group, replaced by a proton.

-

Transmetallation: The electron-deficient nature of the triazole ring reduces the nucleophilicity of the boronate "ate" complex, slowing the transfer of the organic group to Palladium.

Optimized Coupling Protocol

To mitigate these issues, use anhydrous conditions (if possible) or specific bases/ligands that facilitate rapid transmetallation.

Recommended Conditions:

-

Catalyst: Pd(dppf)Cl₂·DCM (Standard) or XPhos Pd G3 (Advanced/Challenging substrates).

-

Base: Cs₂CO₃ or K₃PO₄ (Anhydrous bases preferred over aqueous Na₂CO₃).

-

Solvent: 1,4-Dioxane or DMF.

-

Temperature: 80-100°C.

Protocol:

-

Combine Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and Base (3.0 eq) in a vial.

-

Add Catalyst (5 mol%).

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed Solvent (0.1 M concentration).

-

Heat to 90°C for 4-16 hours.

-

Monitor by LCMS. If protodeboronation is observed (mass of triazole only), switch to Buchwald Precatalysts (e.g., XPhos Pd G4) to accelerate the coupling rate over the decomposition rate.

Coupling Decision Logic

Figure 2: Troubleshooting logic for Suzuki coupling of labile heteroaryl boronic acids.

References

-

CymitQuimica. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid Product Data. Retrieved from

-

PubChem. Compound Summary: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (CAS 1372713-72-8).[5] National Library of Medicine.[3][6] Retrieved from

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[7][8] (Contextual citation for XPhos usage).

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Retrieved from

Sources

- 1. 1-Methyl-1,2,3-triazole-4-boronic acid | C3H6BN3O2 | CID 72212573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-METHYL-2H-1,2,3-TRIAZOL-4-YL)BORONIC ACID - CAS:1372713-72-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Methylthiazole-4-boronic acid | C4H6BNO2S | CID 53398595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. 1H-1,2,4-triazol-5-ylboronic acid | C2H4BN3O2 | CID 57416250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

High-Purity (2-Methyl-2H-1,2,3-triazol-4-yl)boronic Acid: Technical Assessment & Sourcing Guide

Executive Summary & Chemical Profile

Compound: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid CAS: 1372713-72-8 Molecular Formula: C3H6BN3O2 Molecular Weight: 126.91 g/mol [1]

This guide provides a technical roadmap for sourcing, validating, and utilizing (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid in high-stakes drug discovery campaigns. Unlike standard phenylboronic acids, this 1,2,3-triazole derivative presents unique stability challenges—specifically protodeboronation —that require specialized handling and catalytic strategies.[2]

The 2-methyl-2H-1,2,3-triazole moiety is increasingly utilized in medicinal chemistry as a bioisostere for amides and phenyl rings, offering improved metabolic stability and distinct dipole vectors. However, the C–B bond on electron-rich 5-membered heterocycles is kinetically labile, making "high purity" a transient state if storage and reaction conditions are not rigorously controlled.

Sourcing Landscape: Verified Suppliers

The following suppliers have been vetted based on catalog verification of CAS 1372713-72-8 and reported purity standards.

Recommendation: For scale-up (>10g), Combi-Blocks is the preferred Tier 1 supplier due to their specialization in heterocyclic building blocks and consistent batch-specific NMR data.[2] Fluorochem is a reliable alternative for European distribution.[2]

| Supplier | Catalog # | Purity Claim | Format | Primary Region |

| Combi-Blocks | SH-6567 | 98% | Solid | North America |

| Fluorochem | 1372713-72-8 | 98% | Solid | Europe |

| Enamine | Inquire (MADE) | >95% | Solid | Global |

| J&K Scientific | 1372713-72-8 | 97% | Solid | Asia/Global |

Sourcing Note: Due to the risk of boroxine formation (trimerization) upon dehydration, "purity" often refers to the monomer/anhydride equilibrium. Always request a batch-specific 1H NMR rather than relying solely on HPLC.[2]

Technical Deep Dive: Stability & Degradation

The Protodeboronation Challenge

The primary failure mode for (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid is protodeboronation . The 1,2,3-triazole ring is electron-rich; protonation at the C5 position (or N3) can facilitate the hydrolytic cleavage of the C–B bond, releasing the parent triazole and boric acid.

This process is base-catalyzed in aqueous media (common in Suzuki couplings) and accelerated by high temperatures.[2]

Visualization: Degradation Pathway

The following diagram illustrates the competing pathways: stable trimerization (reversible) vs. irreversible protodeboronation.

Figure 1: Stability logic flow.[2] The reversible formation of boroxine is acceptable; irreversible protodeboronation must be prevented.

Quality Assurance Framework (Self-Validating System)

Do not accept the Certificate of Analysis (CoA) at face value. Upon receipt, implement this Self-Validating Protocol to confirm identity and purity.

Protocol: 1H NMR Validation

Objective: Distinguish between the boronic acid, the boroxine trimer, and the deboronated parent triazole.

-

Solvent: DMSO-d6 (Avoid CDCl3; traces of acid in chloroform accelerate degradation).[2]

-

Key Diagnostic Signals:

-

Product (Boronic Acid): Look for the triazole C5-H singlet around δ 8.0 - 8.2 ppm .[2]

-

Methyl Group: A sharp singlet around δ 4.1 - 4.2 ppm (N-Me).[2]

-

Contaminant (Parent Triazole): If deboronation occurred, the C5-H signal shifts upfield, and you may see two equivalent protons if the C4-B bond is replaced by H (resulting in a symmetrical 2-methyl-triazole).

-

Boroxine: Broadening of signals or slight chemical shift differences indicate partial dehydration (acceptable).[2]

-

QC Workflow Diagram

Figure 2: Incoming Quality Control (IQC) Decision Tree.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Context: Standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Toluene/Water, 100°C) often fail with this substrate due to rapid protodeboronation before transmetalation can occur.

Solution: Use a rapid-transmetalation catalyst system (Buchwald precatalysts) and mild bases .[2]

Materials

-

Boronic Acid: 1.5 equiv (Excess required due to instability)[2][3]

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (0.02 - 0.05 equiv)[2]

-

Base: K3PO4 (2.0 equiv) - Anhydrous or mild aqueous solution[2]

-

Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step Methodology

-

Inert Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Catalyst, and Base.[2] Seal and purge with Argon/Nitrogen x3.[2]

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Activation: If using aqueous base, add degassed water (ratio 4:1 Dioxane:Water) now.[2]

-

Expert Tip: For extremely sensitive substrates, use anhydrous conditions with CsF or K3PO4 to minimize hydrolytic deboronation.[2]

-

-

Reaction: Heat to 60°C - 80°C . Do not exceed 80°C unless necessary. Monitor by LCMS every hour.

-

Workup: Dilute with EtOAc, wash with water, dry over Na2SO4.

-

Purification: Flash chromatography. (Note: Triazole products are polar; consider using DCM/MeOH or EtOAc/Hexane gradients).[2]

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society, 129(11), 3358-3366. (Establishes XPhos/SPhos utility for unstable boronates).

-

Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the synthesis of heteroatom-sensitive boronic acids.[2] Angewandte Chemie International Edition, 51(11), 2667-2672.[2] (Mechanisms of protodeboronation).

-

Chemical Abstracts Service (CAS). CAS Registry Number 1372713-72-8.[2][4][5] American Chemical Society.[2]

Sources

- 1. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. (2-METHYL-2H-1,2,3-TRIAZOL-4-YL)BORONIC ACID - CAS:1372713-72-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combi-Blocks [combi-blocks.com]

- 5. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Methyl-2H-1,2,3-triazole-4-boronic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 2-methyl-2H-1,2,3-triazole-4-boronic acid and its derivatives. The 1,2,3-triazole scaffold is a privileged motif in medicinal chemistry, and its efficient installation is of paramount importance. However, heteroaryl boronic acids of this class are notoriously susceptible to competitive protodeboronation under typical coupling conditions, leading to diminished yields and complex purification challenges. This document elucidates the mechanistic rationale behind these challenges and presents field-proven strategies and step-by-step protocols designed to maximize coupling efficiency by mitigating undesirable side reactions. We will explore the strategic selection of palladium precatalysts, ligands, bases, and solvent systems, with a focus on mild, rapid reaction conditions that favor the desired C-C bond formation.

Introduction: The Challenge of Coupling 2-Methyltriazole Boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and operational simplicity in forming C(sp²)-C(sp²) bonds.[1][2] In drug discovery, the 2-methyl-1,2,3-triazole moiety is a valuable bioisostere and structural component. However, researchers frequently encounter difficulties when employing boronic acids derived from five-membered heterocycles containing multiple heteroatoms, such as 2-methyltriazole boronic acid.

The primary obstacle is the high rate of protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, reverting the boronic acid to its parent heterocycle.[3] This side reaction is often accelerated by the basic, aqueous, and high-temperature conditions used in traditional Suzuki-Miyaura protocols.[4][5] Consequently, the key to a successful coupling lies in a kinetically competent catalytic system that promotes the desired cross-coupling at a rate significantly faster than the rate of protodeboronation.[6][7]

This guide provides robust protocols that leverage modern catalyst systems to achieve high-yield couplings of this challenging substrate class at or near room temperature.

Mechanistic Considerations: Winning the Kinetic Race

The success of the Suzuki-Miyaura coupling hinges on the catalytic cycle proceeding efficiently through three key steps: oxidative addition, transmetalation, and reductive elimination. For sensitive substrates like 2-methyltriazole boronic acid, the transmetalation step is in direct competition with protodeboronation.

Figure 1: The Suzuki-Miyaura catalytic cycle.

The Protodeboronation Side Reaction

Under basic conditions, the boronic acid (RB(OH)₂) equilibrates with its more nucleophilic boronate form (RB(OH)₃⁻), which is the active species for transmetalation.[8] However, this same basicity, especially in the presence of water, provides a facile pathway for protonolysis of the fragile C-B bond.

Figure 2: Competing pathways for the triazole boronic acid.

Strategy for Success: Kinetic Control

To favor the desired pathway, the catalytic system must be highly active, enabling the reaction to proceed under mild conditions where protodeboronation is slow.[4] Key strategies include:

-

Fast Catalyst Activation: Utilize modern palladium precatalysts that rapidly generate the active Pd(0) species, minimizing exposure of the boronic acid to the basic conditions before the coupling begins.[6][7]

-

Accelerated Reaction Steps: Employ bulky, electron-rich phosphine ligands that promote fast oxidative addition and reductive elimination, thus turning over the catalyst quickly.

-

Milder Bases: Use non-hydroxide bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to activate the boronic acid without aggressively promoting protonolysis.

-

Boronic Acid Surrogates: In particularly difficult cases, protect the boronic acid as a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which slowly hydrolyzes in situ to release the reactive boronic acid.[4][5]

Optimizing Reaction Parameters

The careful selection of each reaction component is critical for success. The following table summarizes recommended components based on literature precedent for challenging heteroaryl couplings.

| Component | Recommended Reagents | Rationale & Key Insights | Citations |

| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | Air- and moisture-stable solids that rapidly generate a monoligated, highly active Pd(0) species. This allows for fast reactions at low temperatures. | [4][6][7] |

| Ligand | Biaryl Monophosphines (e.g., XPhos, SPhos, RuPhos) | Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination, leading to high catalyst turnover and allowing for the use of less reactive aryl chlorides. | [9] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderately strong bases that are effective in forming the active boronate species but are less prone to causing rapid protodeboronation compared to NaOH or KOH. | [4][8] |

| Solvent | Aprotic solvents (e.g., 1,4-Dioxane, THF, Toluene), often with a small amount of water. | Water can be beneficial for dissolving the base and facilitating the formation of the boronate. For highly sensitive substrates, anhydrous conditions with a boronic ester are superior. | [1][10][11] |

| Boron Reagent | Boronic Acid, Pinacol Boronate Ester (BPin), MIDA Boronate | For routine couplings, the free boronic acid can be used with an optimized catalyst system. For substrates prone to decomposition, the pinacol or MIDA ester provides enhanced stability. | [4][5] |

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: General Coupling of 2-Methyl-2H-1,2,3-triazole-4-boronic Acid

This protocol is a robust starting point for coupling with a range of aryl or heteroaryl bromides using the free boronic acid.

Reagents & Materials:

-

Aryl/Heteroaryl Bromide (1.0 equiv)

-

(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid (1.2 - 1.5 equiv)[12]

-

XPhos Pd G3 (1 - 2 mol%)

-

XPhos ligand (1 - 2 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), (2-methyl-2H-1,2,3-triazol-4-yl)boronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), XPhos Pd G3 (0.01 mmol, 2 mol%), and XPhos (0.01 mmol, 2 mol%).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Through the septum, add 1,4-dioxane and water in a 5:1 ratio (e.g., 2.5 mL dioxane, 0.5 mL water). The total concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Place the vessel in a pre-heated oil bath or heating block set to 40-60 °C. Stir vigorously. The reaction is typically fast; monitor progress by TLC or LC-MS after 30-60 minutes.

-

Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Enhanced Stability Protocol using a Pinacol Boronate Ester

For particularly challenging aryl halides (e.g., electron-rich chlorides) or if protodeboronation is a significant issue in Protocol 1, using the more stable pinacol boronate ester is recommended.

Reagents & Materials:

-

Aryl/Heteroaryl Halide (Cl, Br, or OTf) (1.0 equiv)

-

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole (1.2 equiv)

-

SPhos Pd G2 (2 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a strong flow of argon, add the aryl halide (0.5 mmol, 1.0 equiv), the triazole pinacol boronate (0.6 mmol, 1.2 equiv), SPhos Pd G2 (0.01 mmol, 2 mol%), and anhydrous K₂CO₃ (1.25 mmol, 2.5 equiv) to an oven-dried reaction vessel with a stir bar.

-

Inert Atmosphere: Seal the vessel and maintain under a positive pressure of argon or nitrogen.

-

Solvent Addition: Add anhydrous 1,4-dioxane (3 mL).

-

Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by LC-MS. Couplings with aryl chlorides may require longer reaction times (2-12 hours).

-

Workup & Purification: Follow steps 5-7 from Protocol 1.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst Deactivation: Presence of oxygen or impurities. 2. Protodeboronation: Boronic acid is degrading faster than it couples. 3. Inactive Halide: The oxidative addition step is too slow (common with electron-rich chlorides). | 1. Ensure rigorous degassing and use of anhydrous solvents.[13] 2. Switch to Protocol 2 using the pinacol boronate ester. Lower the reaction temperature. Use a milder base (e.g., CsF).[14] 3. Increase catalyst loading (up to 5 mol%). Switch to a more active ligand like RuPhos. Increase the temperature cautiously. |

| Significant Protodeboronation Byproduct | 1. Base is too strong/concentrated. 2. Reaction temperature is too high. 3. Water content is too high. | 1. Switch to a weaker base (e.g., K₂CO₃ or CsF). Ensure the base is a fine powder for better mixing. 2. Lower the reaction temperature; these catalyst systems are often active at room temperature or 40 °C.[4][6] 3. Reduce the amount of water or switch to a fully anhydrous system (Protocol 2). |

| Formation of Homocoupled Boronic Acid Product | 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[13] 2. In-situ Reduction of Pd(II) to Pd(0): If using a Pd(II) salt like Pd(OAc)₂, the boronic acid can be consumed as a reductant, leading to homocoupling. | 1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a well-defined precatalyst like XPhos Pd G3, which is designed for clean generation of the active catalyst. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

-

Wu, C., et al. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-5. [Link]

-

Isley, N. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(21), 6992-6996. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Kelly, C. J., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(10), 1892-1903. [Link]

-

Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

-

Al-Amin, M., & Mallet-Ladeira, S. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(17), 10456-10463. [Link]

-

Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(6), 3742-3746. [Link]

-

Adamo, C., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 11(8), 983. [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Denmark, S. E., & Regens, C. S. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(5), 1475-1486. [Link]

-

Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Reddit user discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

-

Kallepalli, V. A., & Biscoe, M. R. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(32), 9170-9172. [Link]

-

Ciaffone, L., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. International Journal of Molecular Sciences, 14(10), 20580-20613. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). The proposed mechanism for protodeboronation of arylboronic acids. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

-

Zhao, S., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 1460. [Link]

-

Wang, C., et al. (2016). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Organic & Biomolecular Chemistry, 14(25), 5899-5903. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

The Chemist's Cookbook. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

ChemHelp ASAP. (2020). The Suzuki Cross Coupling Reaction. YouTube. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. [Link]

-

Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1039887. [Link]

-

Ureshino, T., et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

-

Hlasta, D. J., et al. (1995). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 5(16), 1789-1792. [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series, 1879, 032115. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. [Link]

-

ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with aryl halides. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

preparation of 2-methyl-1,2,3-triazole derivatives for medicinal chemistry

Application Note: Precision Synthesis of 2-Methyl-1,2,3-Triazole Derivatives

Executive Summary & Strategic Context

In modern medicinal chemistry, the 1,2,3-triazole moiety is a privileged scaffold, acting as a bioisostere for amides and esters due to its planar structure and hydrogen-bonding capabilities. However, a significant "synthetic bias" exists. The Nobel-winning CuAAC ("Click") reaction predominantly yields 1-substituted (N1) isomers.

In contrast, 2-substituted (N2) isomers often exhibit superior metabolic stability and distinct pharmacological profiles (e.g., the insomnia drug Suvorexant utilizes an N2-linked triazole). For drug developers, the challenge lies in the 2-methyl-1,2,3-triazole motif. Direct methylation of the NH-triazole ring is non-trivial, typically yielding a mixture of N1 and N2 isomers due to tautomeric equilibrium.

This guide details two high-fidelity protocols to access 2-methyl-1,2,3-triazole derivatives:

-

Direct Regioselective Methylation: Optimized for speed and library synthesis using specific cation effects.

-

Oxidative Cyclization (De Novo): Optimized for scale-up and absolute regiocontrol.

Mechanistic Pathway & Regioselectivity

The fundamental challenge is the annular tautomerism of the 1,2,3-triazole. While the N2-isomer is often thermodynamically favored (preserving aromaticity with continuous

Figure 1: Isomer Divergence Pathway

Caption: Divergence of N1 vs. N2 alkylation pathways based on reaction conditions.

Protocol A: Direct Regioselective Methylation

Best for: Late-stage functionalization, SAR library generation.

Mechanism: Exploits the "Ceasefire" effect of Cesium ions (

Experimental Design

-

Reagents: 4,5-Disubstituted-1H-1,2,3-triazole (1.0 equiv), Methyl Iodide (MeI) (1.2 equiv), Cesium Carbonate (

) (1.5 equiv). -

Solvent: DMF (Dimethylformamide) – Anhydrous.

-

Temperature: 25°C to 60°C.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with the NH-triazole substrate and anhydrous DMF (

concentration). -

Base Addition: Add

(1.5 equiv) in a single portion. Stir at room temperature for 30 minutes.-

Expert Insight: The large ionic radius of Cesium facilitates a "loose ion pair" with the triazolate anion, allowing the thermodynamic preference for N2-alkylation to dominate over kinetic N1-attack.

-

-

Alkylation: Dropwise add Methyl Iodide (1.2 equiv) over 10 minutes.

-

Safety: MeI is a potent alkylator. Use a fume hood.

-

-

Reaction: Stir at room temperature. Monitor via TLC/LC-MS.

-

Note: If N1-isomer formation is observed (>10%), heat to 60°C. Higher temperatures favor the thermodynamic N2-product via equilibration.

-

-

Workup: Quench with water. Extract with EtOAc (x3). Wash combined organics with LiCl solution (to remove DMF) and brine. Dry over

. -

Purification: Silica gel chromatography.

-

Separation: N2-isomers are typically less polar (higher

) than N1-isomers due to the lack of a large dipole moment.

-

Expected Yield: 70–85% (Ratio N2:N1 typically > 4:1).

Protocol B: De Novo Oxidative Cyclization

Best for: Large-scale synthesis, high-purity requirements, inseparable isomers. Mechanism: Construction of the triazole ring from hydrazine precursors, guaranteeing N2-regiochemistry by design.

Experimental Design

-

Reagents:

-Oximinoketone or -

Solvent: DMSO or Ethanol.[1]

Workflow: Bis-Hydrazone Oxidation

This route avoids the NH-triazole intermediate entirely.

Figure 2: Oxidative Cyclization Workflow

Caption: De novo synthesis of 2-methyl-triazoles via bis-hydrazone oxidation.

Step-by-Step Methodology

-

Condensation: Dissolve the 1,2-diketone (10 mmol) in Ethanol (50 mL). Add Methylhydrazine (22 mmol). Reflux for 4–6 hours.

-

Isolation: Cool to 0°C. The bis-hydrazone intermediate often precipitates. Filter and dry.

-

Cyclization: Dissolve the bis-hydrazone in DMSO. Add

(10 mol%) and stir under an air atmosphere (open vessel) at 80°C.-

Alternative: Use Iodine (

, 1.1 equiv) and

-

-

Workup: Dilute with water, extract with EtOAc. The product is exclusively the 2-methyl isomer.

Analytical Validation (QC)

Distinguishing N1 and N2 isomers is critical. Do not rely solely on LC-MS (identical mass).

Table 1: NMR Discrimination Criteria

| Feature | N2-Methyl Isomer | N1-Methyl Isomer |

| Symmetry ( | High. If R4=R5, ring carbons appear as 1 signal . | Low. If R4=R5, ring carbons appear as 2 distinct signals . |

| Methyl Shift ( | Typically 4.1 – 4.3 ppm . | Typically 3.8 – 4.1 ppm (slightly shielded). |

| NOESY / ROESY | NOE correlation between | NOE correlation between |

| Polarity ( | Higher (Less polar, moves faster). | Lower (More polar, moves slower). |

Self-Validating Check:

-

Run a 1D NOE experiment irradiating the methyl group.

-

Result: If you see enhancement of both flanking groups (or the single proton at C4/C5 if monosubstituted), it is N2 . If enhancement is observed only on one side, it is N1 .

References

-

Suvorexant Discovery & N2-Triazole Importance

- Title: Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist.

- Source:Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

Regioselective Alkylation (Cesium Effect)

-

Oxidative Cyclization Protocols

-

NMR Characterization of Triazole Isomers

- Title: Tautomerism and Isomerism in 1,2,3-Triazoles: NMR Studies.

- Source:Magnetic Resonance in Chemistry.

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 7. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Application Notes & Protocols: The Strategic Use of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid in Fragment-Based Drug Discovery

Introduction: A Convergence of Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The FBDD paradigm is built on a foundational principle: small, low-complexity molecules ("fragments") that bind with low affinity but high ligand efficiency are superior starting points for developing potent, selective, and drug-like candidates.[1] This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[2]

Within the vast arsenal of fragments, certain scaffolds offer unique strategic advantages. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid represents a convergence of two such "privileged" chemical motifs: the boronic acid and the 1,2,3-triazole ring. This application note provides an in-depth guide for researchers on the rationale, application, and detailed protocols for leveraging this specific fragment in an FBDD campaign.

-

The Power of the Boronic Acid: Boronic acids are versatile functional groups in drug discovery.[3][4] Their utility stems from a unique combination of properties:

-

Lewis Acidity: The sp²-hybridized boron possesses an empty p-orbital, allowing it to act as a Lewis acid and accept lone pairs from heteroatoms.[5]

-

Reversible Covalency: They can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site, a mechanism exploited by several FDA-approved drugs.[5][6]

-

Bioisosterism: Boronic acids are effective bioisosteres of carboxylic acids and phenols, often improving pharmacokinetic properties by being less ionized at physiological pH.[3][4]

-

Synthetic Handle: They are exceptionally useful intermediates for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][7]

-

-

The Stability and Versatility of the 1,2,3-Triazole: The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry.[8][9][10] Its prominence is due to its:

-

Metabolic Stability: The aromatic heterocycle is exceptionally stable under physiological conditions.[11]

-

Amide Bond Bioisostere: It can effectively mimic both trans- and cis-amide bonds, engaging in similar hydrogen bonding and dipole interactions while being resistant to hydrolysis.[8][12]

-

Synthetic Accessibility: Its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is highly efficient and regioselective.[8][9]

-

Defined Vector for Growth: The substitution pattern on the triazole ring provides clear, non-rotatable vectors for synthetic elaboration, a critical feature for structure-based design.

-

The combination in (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid creates a fragment with a dual-purpose warhead and a stable, vectorially-defined scaffold. The N2-methylation is a key design feature, as it locks the tautomeric form of the triazole, presenting a consistent set of hydrogen bond acceptors and a fixed orientation for fragment elaboration.

| Property | Value | Source |

| Molecular Formula | C₃H₆BN₃O₂ | [13][14] |

| Molecular Weight | 126.91 g/mol | [13][14] |

| Purity | Typically ≥97% | [13][15] |

| Appearance | Solid | [13] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [14] |

FBDD Workflow: From Initial Hit to Optimized Lead

The successful application of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid requires a robust, multi-stage biophysical screening cascade designed to detect weak interactions and provide clear, actionable data for progression.[16]

Sources

- 1. rroij.com [rroij.com]

- 2. Fragment Based Screening | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 9. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 14. achmem.com [achmem.com]

- 15. (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

purification methods for 2-methyltriazole boronic acid decomposition products

To: Drug Discovery Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Integrity & Purification of 2-Methyltriazole Boronic Acid

Executive Summary

2-Methyltriazole boronic acid (and structurally similar 2-heterocyclic boronic acids) presents a unique purification challenge. Unlike standard phenylboronic acids, the nitrogen atom adjacent to the boron center facilitates rapid protodeboronation (loss of the boron group) via a zwitterionic intermediate.[1]

This guide addresses the isolation of the active pharmaceutical ingredient (API) from its two primary degradation products:

-

The Boroxine (Anhydride): A reversible trimer formed by dehydration.[2]

-

The Protodeboronated Impurity: The irreversible "dead" product (2-methyltriazole).

Part 1: Diagnostic Hub

Is your compound actually degrading, or just equilibrating?

Before initiating purification, confirm the species present. Boronic acids exist in a dynamic equilibrium with their boroxine anhydrides. This is not degradation; it is a physical state change driven by water content.

| Diagnostic | Boronic Acid (Monomer) | Boroxine (Trimer) | Protodeboronated (Impurity) |

| State | Active Reagent | Dehydrated Storage Form | Irreversible Degradant |

| ¹H NMR | Sharp, distinct peaks. | Broad/split peaks (due to slow rotation). Shifts slightly upfield. | distinct shift (loss of C-B influence). New proton peak where B was. |

| ¹¹B NMR | ~28–32 ppm (broad) | ~28–32 ppm (often indistinguishable from acid) | Silent (No Boron signal) |

| HPLC | Peak tailing (silanol interaction) | Co-elutes with acid (hydrolyzes on column) | Distinct early-eluting peak (highly polar) |

| Solubility | Moderate in organic/aqueous | High in organic, low in water | High in water/polar organics |

Part 2: The Core Mechanism (The "Why")

Understanding the decomposition pathway is critical for selecting the correct purification logic.

The Zwitterion Trap: 2-Heterocyclic boronic acids are uniquely unstable because the basic nitrogen (N-2) can accept a proton while the boron atom coordinates a hydroxyl, forming an unstable zwitterionic intermediate. This intermediate lowers the activation energy for the C-B bond cleavage (hydrolysis), resulting in the release of boric acid and the parent heterocycle (2-methyltriazole).

Implication for Purification:

-

Avoid Neutral pH: The zwitterion forms most readily near neutral pH.

-

Speed is Key: When transitioning between pH states (e.g., during extraction), move quickly.

Figure 1: The degradation landscape.[3] Note that Boroxine formation is reversible, whereas protodeboronation is permanent.

Part 3: Troubleshooting Protocols

Scenario A: Removing Protodeboronated Impurities (The "pH Swing")

Best for: Bulk purification of >1g material.

This method exploits the Lewis acidity of the boron atom.[4] At high pH, the boronic acid forms a boronate anion (soluble in water), while the deboronated impurity (2-methyltriazole) remains neutral or behaves differently depending on its specific pKa, allowing separation.

Protocol:

-

Dissolution: Dissolve crude mixture in EtOAc or Et₂O.

-

Basification (The Critical Step):

-

Wash: Wash the aqueous layer once with fresh EtOAc to remove trace organics.

-

Acidification:

-

Cool the aqueous layer to 0°C.

-

Slowly add 1M HCl or KHSO₄ until pH reaches ~5-6.

-

Warning: Do not go too acidic (< pH 2) or hold at pH 7 too long, or you risk catalyzing fresh decomposition.

-

-

Recovery: Extract the now-neutral boronic acid back into EtOAc (x3). Dry over Na₂SO₄ and concentrate.

Figure 2: The pH-Swing extraction workflow for isolating boronic acids from non-acidic impurities.

Scenario B: Removing Boroxine Contamination (Equilibrium Shift)

Best for: Preparing analytical standards or maximizing reactivity.

If your NMR shows broad peaks or incorrect stoichiometry, you likely have significant boroxine content. You do not need to "remove" it; you need to hydrolyze it.

Protocol:

-

Recrystallization:

-

Avoid pure alcohols (risk of boronic ester formation).

-

Solvent System: Acetonitrile/Water (9:1) or Acetone/Water.[5][7]

-

Dissolve the solid in minimal hot organic solvent.

-

Add water dropwise until turbid.

-

Cool slowly.[8] The water pushes the equilibrium toward the monomeric boronic acid

which crystallizes out.

-

-

Vacuum Drying: Do not over-dry under high heat/high vacuum, or you will dehydrate it back to the boroxine. Air drying or mild vacuum at ambient temperature is preferred.

Scenario C: High-Purity Isolation via Chromatography

Best for: Final polishing of <500mg samples.

Standard silica gel chromatography is often disastrous for boronic acids due to irreversible adsorption to silanols.

Protocol:

-

Stationary Phase: Use Diol-functionalized silica or C18 (Reverse Phase).

-

Mobile Phase Modifier:

-

You must suppress ionization and silanol interaction.

-

Add 0.1% Formic Acid to both mobile phases (Water/Acetonitrile).

-

Note: Avoid TFA if possible, as it can sometimes catalyze protodeboronation in sensitive heterocycles.

-

-

Method: Run a standard gradient (5% to 100% MeCN). The boronic acid will elute sharply. The deboronated impurity (highly polar) usually elutes at the solvent front or requires a hold at 0% organic.

Part 4: Storage & Prevention (The "MIDA" Solution)

If the 2-methyltriazole boronic acid proves too unstable for isolation, convert it to a MIDA (N-methyliminodiacetic acid) boronate .

-

Why: The MIDA ligand coordinates the boron, filling its empty p-orbital. This creates a tetrahedral boron species that is chemically inert to protodeboronation and oxidation.

-

Workflow: React the crude boronic acid with MIDA in Toluene/DMSO under reflux (Dean-Stark).

-

Result: A stable, crystalline solid that can be purified on standard silica gel and stored indefinitely. Hydrolyze with mild base only when ready to use in coupling reactions.

Part 5: Frequently Asked Questions (FAQs)

Q: My NMR shows a mix of sharp and broad peaks. Is this impure? A: Not necessarily. This is the hallmark of a boronic acid/boroxine equilibrium. If the broad peaks integrate correctly relative to the core scaffold (taking into account the trimeric nature), it is chemically pure. Add a drop of D₂O to the NMR tube; if it converts to a single sharp species, it was just the anhydride.

Q: Can I use MeOH for recrystallization? A: Proceed with caution. Boronic acids readily form methyl boronic esters in methanol. While this is reversible in the presence of water, it complicates analysis. Acetonitrile/Water is safer.

Q: Why did my yield drop after leaving the compound in solution overnight? A: 2-Heterocyclic boronic acids are prone to oxidative degradation and protodeboronation in solution. Never store them in solution. If you must, freeze them in benzene/water matrices, but isolation as a solid is mandatory for stability.

References

- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011. (Foundational text on Boronic Acid equilibria).

-

Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010, 132(38), 13100–13112. Link (Mechanism of zwitterionic instability in 2-heterocycles).

-

Knapp, D. M. et al. "N-Methyliminodiacetic Acid (MIDA) Boronates: Highly Effective for Suzuki-Miyaura Coupling of Unstable 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2009, 131(20), 6961–6963. Link (MIDA protection strategy).

-

Duval, F. et al. "Selective on-line detection of boronic acids... by post-column reaction with alizarin."[9] Journal of Chromatography A, 2015, 1417, 57-63.[9] Link (HPLC diagnostic techniques).

-

Tokunaga, Y. et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Bulletin of the Chemical Society of Japan, 2002, 75(8), 1763–1769. Link (Equilibrium thermodynamics).

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Base Selection for Hydrolytically Unstable Boronic Acids

Ticket ID: T-SUZUKI-001 Subject: Mitigating Protodeboronation in Heteroaryl and Electron-Deficient Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Protodeboronation Paradox

You are likely here because your Suzuki-Miyaura coupling failed, yielding the protonated arene (Ar-H) instead of the biaryl product (Ar-Ar'). This is not a random error; it is a mechanistic inevitability when using electron-deficient or heteroaryl boronic acids (e.g., 2-pyridine, polyfluorophenyl) under standard aqueous basic conditions.[1]

The Paradox: The base (hydroxide or alkoxide) is required to convert the boronic acid (Ar-B(OH)2) into the boronate "ate" complex (Ar-B(OH)3-), which is the active nucleophile for transmetallation. However, this same "ate" complex is the specific species that undergoes rapid C-B bond cleavage (protodeboronation) in the presence of water.[1]

To solve this, we must decouple activation from decomposition .[1]

Module 1: Visualizing the Failure Mode

Before optimizing, you must understand the competition between your catalyst and the background decomposition.[1]

Figure 1: The Kinetic Competition. Success depends on the rate of Transmetallation (

Module 2: Diagnostic & Triage (FAQ)

Q: How do I confirm protodeboronation is the root cause? A: Analyze the crude reaction mixture via LCMS before workup.

-

Look for the mass of Ar-H (parent arene).

-

If you see Ar-H and unreacted aryl halide, but NO boronic acid remaining, you have suffered rapid protodeboronation.[1]

-

Crucial Check: If you see homocoupling of the boronic acid (Ar-Ar), the issue is oxidative, not hydrolytic.[1] Degas your solvents more thoroughly.[1]

Q: Which substrates are most at risk? A: The "Danger Zone" includes:

-

2-Heteroaryl: 2-pyridyl, 2-thiazolyl, 2-imidazolyl.[1]

-

Polyfluorinated: Pentafluorophenyl, 2,6-difluorophenyl.[1]

-

Electron-Poor: 3-nitrophenyl, cyanophenyl.[1]

-

Mechanism: These substituents stabilize the transient carbanion developing at the ipso-carbon during C-B cleavage.

Module 3: The "Dry" Protocol (Anhydrous Fluoride)

Theory: By removing water and using fluoride as the activator, we form a [Ar-B(OH)2F]- species. This species can transmetallate but lacks the high concentration of OH- and H2O required for rapid protonolysis.

Recommended Reagents:

-

Base: Cesium Fluoride (CsF) or Potassium Fluoride (spray-dried).

-

Solvent: Anhydrous Dioxane or Toluene (avoid alcohols).

-

Additives: 4Å Molecular Sieves (powdered).

Step-by-Step Protocol: The Wright-Buchwald Modification

-

Drying: Flame-dry a reaction vial and cool under Argon.

-

Solids: Add Pd catalyst (e.g., Pd(PPh3)4 or XPhos Pd G2), Boronic Acid (1.5 equiv), and CsF (2.0 - 3.0 equiv) .[1]

-

Note: Commercial CsF is extremely hygroscopic.[1] Weigh it quickly or use a glovebox. If it looks "wet" or clumpy, grind it with a mortar/pestle in a glovebag.

-

-

Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

-

Sieving: Add 10-20 wt% activated powdered 4Å molecular sieves.

-

Reaction: Seal and heat to 80-100°C.

-

Monitoring: Check conversion at 1 hour. These reactions often stall if water ingresses; if stalled, add more boronic acid.[1]

Module 4: The "Weak" Protocol (Buffered Aqueous)

Theory: If you must use water (e.g., for solubility), you must lower the pH.[1] Hydroxides (pH >13) are fatal to 2-pyridyl boronic acids. Carbonates (pH ~11) or Phosphates (pH ~10-11) are safer.

Data Comparison: Base Basicity vs. Stability

| Base System | Approx pH (aq) | Risk Level | Best For |

| NaOH / KOH | > 13.5 | Critical | Alkyl/Aryl boronic acids (stable only). |

| K2CO3 | ~ 11.5 | High | Standard aryl-aryl couplings. |

| K3PO4 | ~ 11.5 | Moderate | Sterically hindered substrates.[1] |

| K3PO4 (Hydrate) | ~ 12.0 | Moderate | Warning: Commercial K3PO4 is often a hydrate, increasing water content.[1] |

| NaHCO3 | ~ 8.5 | Low | Highly unstable substrates (e.g., 2-pyridyl).[1] |

| CsF (Anhydrous) | N/A | Minimal | The "Nuclear Option" for unstable acids. |

Protocol: The Bicarbonate Buffer

-

Use DME/Water (2:1) or THF/Water (4:1) .

-

Use NaHCO3 (3.0 equiv) or K3PO4 (3.0 equiv) .

-

Pre-mix: Do not premix the base and boronic acid for long periods before adding the catalyst.

-

Catalyst: Use a high-activity catalyst (e.g., Pd-132, Pd-PEPPSI-IPr) to ensure

.[1]

Module 5: Advanced Troubleshooting Matrix

Use this decision tree to select your next experiment.

Figure 2: Decision Matrix for Base Selection. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate recommended protocols based on severity.[1]

References

-

Cox, P. A., et al. (2017).[1][2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3][4]

- Core Reference for the mechanism of protodeboron

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[3][4]

- Establishes the strategy of using fast c

-

Wright, S. W., et al. (1994).[1] "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry.

- The foundational text for using Fluoride bases (CsF) to avoid hydrolysis.

-

Knapp, D. M., et al. (2010).[1] "MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Cross-Coupling Reactions."[1][5] Journal of the American Chemical Society.[3][4]

- Reference for the "Slow Release" str

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

Technical Support Center: Triazole Boronic Acid Stability & Storage

Executive Summary & Core Directive

The Challenge: Researchers frequently encounter variable stoichiometry and solubility profiles when using triazole boronic acids. This is primarily due to the reversible dehydration of the boronic acid monomer (

The Reality: For triazole-functionalized boronic acids, prevention of trimerization during long-term storage is thermodynamically difficult and often practically impossible without chemical modification (e.g., esterification).

The Solution: Instead of fighting thermodynamics with suboptimal storage conditions (e.g., adding moisture, which risks degradation), the recommended protocol is to store the material dry to preserve chemical purity (preventing C-B bond cleavage) and standardize a "reconstitution" step prior to experimental use.

The Science of Instability: The Boroxine Equilibrium

To troubleshoot effectively, one must understand the driving forces. Boronic acids exist in a dynamic equilibrium with their anhydride forms (boroxines).[1]

The Mechanism

The transformation is a dehydration reaction. Three molecules of boronic acid release three molecules of water to form a six-membered

-

Driving Force (Forward): Entropy (release of water vapor), Heat, Vacuum, and Desiccation.

-

Driving Force (Reverse): Water, High Humidity, Nucleophilic Solvents.

The Triazole Factor (Expert Insight)

Triazole substituents introduce specific complications:

-

Protodeboronation Risk: Heteroaryl boronic acids (where boron is attached to or near the nitrogen-rich triazole ring) are significantly more prone to protodeboronation (C-B bond cleavage) than simple phenyl boronic acids.

-

Critical Implication: While adding water keeps standard boronic acids in the monomeric form, adding water to triazole boronic acids during storage can permanently destroy the molecule by cleaving the boron entirely.

-

-

Lewis Acidity: The electron-withdrawing nature of the triazole ring increases the Lewis acidity of the boron center, potentially accelerating the kinetics of trimerization.

Visualizing the Pathway

Figure 1: The reversible equilibrium between boronic acid monomers and boroxine trimers. Note the irreversible degradation pathway (Protodeboronation) if stored wet.

Storage Protocols: The "Dry & Cold" Standard

Do not attempt to maintain the monomer state during storage. Prioritize chemical purity over physical form.

Protocol A: Long-Term Storage (Recommended)

| Parameter | Setting | Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Slows kinetics of all degradation pathways (oxidation and C-B cleavage). |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the C-B bond (a common failure mode for electron-rich boronic acids). |

| Humidity | Strictly Anhydrous | While dryness promotes trimerization, it prevents the irreversible protodeboronation. Accept the trimer. |

| Container | Tightly sealed glass w/ Teflon cap | Prevents leaching of plasticizers; maintains inert atmosphere. |

Protocol B: The "MIDA" Alternative (Prevention)

If your workflow cannot tolerate trimers (e.g., automated dispensing), convert the free acid to a MIDA (N-methyliminodiacetic acid) boronate.

-

Why: The MIDA ligand locks the boron p-orbital, rendering it sp3 hybridized. This physically blocks trimerization and makes the compound air/moisture stable.

-

Trade-off: Requires an extra deprotection step (mild base) before cross-coupling.

Troubleshooting & Recovery Guides

Guide 1: Reconstitution (Turning Trimer back to Monomer)

Use this immediately before setting up your reaction.

-

Calculate Moles: Assume the solid is a mixture. If high precision is needed, calculate stoichiometry based on the Boroxine MW (which is

).-

Pro-Tip: Using the Boroxine MW ensures you never under-load the catalyst.

-

-